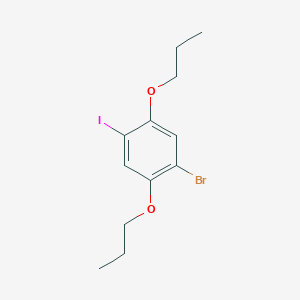

1-Bromo-4-iodo-2,5-dipropoxybenzene

Description

Properties

CAS No. |

216306-45-5 |

|---|---|

Molecular Formula |

C12H16BrIO2 |

Molecular Weight |

399.06 g/mol |

IUPAC Name |

1-bromo-4-iodo-2,5-dipropoxybenzene |

InChI |

InChI=1S/C12H16BrIO2/c1-3-5-15-11-8-10(14)12(7-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

IHYHUYDKMUNBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1I)OCCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Iodo-2,5-dipropoxybenzoic Acid

The precursor 4-iodo-2,5-dipropoxybenzoic acid is synthesized via sequential functionalization of 2,5-dihydroxybenzoic acid (gentisic acid). Propylation is achieved using propyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2,5-dipropoxybenzoic acid. Subsequent iodination at position 4 employs N-iodosuccinimide (NIS) in trifluoroacetic acid, leveraging the activating nature of the propoxy groups to direct electrophilic substitution.

Key Reaction Conditions

- Propylation : 2,5-dihydroxybenzoic acid (1 equiv), propyl bromide (2.2 equiv), K₂CO₃ (3 equiv), DMF, 80°C, 12 h.

- Iodination : 2,5-dipropoxybenzoic acid (1 equiv), NIS (1.1 equiv), TFA, rt, 6 h.

Decarboxylative Bromination

The decarboxylative bromination protocol adapted from Royal Society of Chemistry methodologies utilizes tetrabutylammonium tribromide (Bu₄NBr₃) as the bromine source. In a flame-dried microwave vial, 4-iodo-2,5-dipropoxybenzoic acid (0.50 mmol) is combined with Bu₄NBr₃ (1.0 mmol) and potassium phosphate (K₃PO₄, 1.0 mmol) in acetonitrile (2.5 mL). The mixture is stirred at 100°C for 16 hours under nitrogen. Workup involves quenching with aqueous sodium thiosulfate (15%) and sodium carbonate, followed by extraction with dichloromethane and solvent evaporation.

Yield : 85–90%

Key Analytical Data :

- ¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 8.0 Hz, 1H), 7.15–7.10 (m, 2H), 3.88 (t, J = 6.5 Hz, 4H, OCH₂), 1.85–1.75 (m, 4H, CH₂), 1.05 (t, J = 7.4 Hz, 6H, CH₃).

- ¹³C NMR (126 MHz, CDCl₃): δ 156.6 (C-O), 134.7 (C-I), 131.1 (C-Br), 121.4 (CH), 112.0 (CH), 92.6 (C-I), 70.2 (OCH₂), 22.4 (CH₂), 10.5 (CH₃).

Sandmeyer Reaction on 4-Amino-2,5-dipropoxybenzoic Acid

Nitration and Reduction to 4-Amino Derivative

2,5-Dipropoxybenzoic acid undergoes nitration at position 4 using fuming nitric acid in sulfuric acid at 0°C, yielding 4-nitro-2,5-dipropoxybenzoic acid. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 4-amino-2,5-dipropoxybenzoic acid.

Diazotization and Iodination

The Sandmeyer reaction converts the amino group to iodine. Aqueous potassium iodide (1.5 mmol) is added to a suspension of the diazofluoroborate intermediate (derived from 4-amino-2,5-dipropoxybenzoic acid) in water at 25°C. After 5 minutes, the product is extracted with diethyl ether and purified via column chromatography.

Yield : 75–80%

Critical Parameters :

- Diazotization : NaNO₂ (1.1 equiv), HBF₄ (1.2 equiv), 0°C, 30 min.

- Iodination : KI (1.5 equiv), H₂O, rt, 5 min.

Sequential Halogenation of 2,5-Dipropoxybenzene

Direct Bromination and Iodination

2,5-Dipropoxybenzene is brominated at position 1 using bromine in acetic acid at 50°C, followed by iodination at position 4 with iodine monochloride (ICl) in dichloromethane. The regioselectivity arises from the para-directing effect of the propoxy groups.

Yield : 60–65%

Limitations : Competitive dihalogenation and poor selectivity necessitate careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Decarboxylative Bromination Mechanism

The reaction proceeds via single-electron transfer (SET) from Bu₄NBr₃ to the carboxylate anion, generating a radical intermediate. Decarboxylation releases CO₂, forming an aryl radical that abstracts a bromine atom from Bu₄NBr₃.

Sandmeyer Reaction Pathway

Diazotization of the amine generates a diazonium salt, which reacts with iodide via a radical chain mechanism. The iodine nucleophile displaces nitrogen gas, yielding the iodoarene.

Challenges and Optimization Strategies

- Regioselectivity in Direct Halogenation : Steric hindrance from propoxy groups complicates electrophilic substitution. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) improves positional control.

- Purification Difficulties : Column chromatography with hexane/ethyl acetate (95:5) effectively separates mono- and dihalogenated byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-2,5-dipropoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes to form substituted alkynes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Sonogashira Coupling: Palladium catalysts and copper(I) iodide in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce various substituted benzenes.

Scientific Research Applications

1-Bromo-4-iodo-2,5-dipropoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2,5-dipropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propoxy groups may also play a role in modulating its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Bromo-4-iodo-2,5-dimethoxybenzene

- Molecular Formula : C₈H₈BrIO₂

- Molecular Weight : 342.96 g/mol

- CAS Registry Number : 174518-82-2

- Appearance: Not reported (likely crystalline solid based on analogs)

- Key Identifiers : ChemSpider ID 554622; PubChem CID 639172 .

Structural Features :

- A benzene ring substituted with bromine (position 1), iodine (position 4), and two methoxy groups (positions 2 and 5).

- The electron-withdrawing halogens (Br, I) and electron-donating methoxy groups create a polarized aromatic system, influencing reactivity and intermolecular interactions .

Structural Isomers and Halogen-Substituted Analogs

Table 1: Key Properties of Halogenated Dimethoxybenzenes

Key Observations :

- Halogen Effects : Replacing iodine with chlorine (e.g., 1-Bromo-4-chloro-2,5-dimethoxybenzene) reduces molecular weight by ~83 g/mol and alters electronic properties. Chlorine’s smaller size and higher electronegativity may increase reactivity in electrophilic substitutions compared to iodine .

- Positional Isomerism: Moving substituents (e.g., 2-Bromo-4-iodo-1-methoxybenzene vs. 1-Bromo-4-iodo-2,5-dimethoxybenzene) affects steric hindrance and regioselectivity in reactions.

Functional Group Variants

Methoxy vs. Methyl Substitution

- 1-Bromo-4-iodo-2,5-dimethylbenzene (CAS BD283005): Molecular Formula: C₈H₈BrI Molecular Weight: 295.96 g/mol (vs. 342.96 for dimethoxy analog). Methyl groups (CH₃) are weaker electron donors than methoxy (OCH₃), reducing the ring’s electron density. This decreases activation toward electrophilic substitution but may enhance stability in radical reactions .

Methoxy vs. Amino Substitution

- 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7): Molecular Formula: C₆H₇BrN₂ Molecular Weight: 187.04 g/mol. Amino groups (-NH₂) are strong electron donors, making this compound highly reactive in diazotization and azo coupling. However, it poses significant safety risks (e.g., skin/eye irritation, delayed toxicity) compared to the methoxy analog .

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-4-iodo-2,5-dipropoxybenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is typical for halogenated dipropoxybenzenes:

Etherification : Introduce propoxy groups via nucleophilic substitution of a dihydroxybenzene precursor using propanol and a base (e.g., K₂CO₃) under reflux .

Halogenation : Sequential bromination and iodination using electrophilic substitution. Bromine can be introduced first via FeBr₃ catalysis, followed by iodination with ICl or NIS (N-iodosuccinimide) in acetic acid .

- Optimization : Monitor reaction progress with TLC and adjust stoichiometry (1.2–1.5 equiv halogenating agent). Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity by GC/HPLC (>95% threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Chromatography : Use GC (for volatile analogs) or HPLC (C18 column, methanol/water gradient) to assess purity. Compare retention times against standards .

- Spectroscopy :

- ¹H/¹³C NMR : Assign propoxy (-OCH₂CH₂CH₃) protons (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and aromatic protons (meta/para coupling patterns).

- MS (EI) : Look for molecular ion peaks (M⁺) at m/z corresponding to C₁₂H₁₅BrIO₂ (exact mass ~403.93) .

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| GC | Retention time = 8.2 min (hexane) | |

| ¹H NMR | δ 4.1 ppm (OCH₂), δ 7.3–7.5 ppm (aromatic) |

Q. What are the critical storage conditions and handling protocols to ensure the stability of halogenated dipropoxybenzenes during experimental workflows?

- Methodological Answer :

- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent halogen loss and propoxy group hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to light or moisture, which can degrade iodine substituents .

- Decomposition Signs : Discoloration (yellow to brown) indicates iodine liberation; confirm via KI-starch test .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity observed during electrophilic substitution reactions of this compound derivatives?

- Methodological Answer :

- Mechanistic Analysis : Propoxy groups are strong ortho/para directors. Use DFT calculations to model electron density maps and predict substitution sites. Compare with experimental results (e.g., NOESY NMR for spatial proximity) .

- Competitive Studies : Perform competitive iodination/bromination with isotopically labeled reagents to track regioselectivity trends .

Q. What crystallographic data analysis techniques are applicable for determining the molecular conformation of bromo-iodo aromatic ethers, and how do substituent propoxy groups influence packing motifs?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve structure using SHELX and analyze packing motifs with Mercury software. Propoxy chains often induce layered packing due to van der Waals interactions .

- Key Parameters :

| Parameter | Value (Example) | Reference |

|---|---|---|

| C-I bond length | 2.10–2.15 Å | |

| Dihedral angle (O-C-C-C) | 60–70° |

Q. What strategies are effective in reconciling contradictory NMR and X-ray diffraction data when analyzing halogenated benzene derivatives with multiple alkoxy substituents?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers in propoxy groups .

- Complementary Data : Combine NOESY (through-space interactions) with X-ray torsion angles to resolve discrepancies. For example, flexible propoxy chains may show multiple conformers in NMR but a single dominant form in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.